3-Methoxy-4'-pyrrolidinomethyl benzophenone
CAS No.: 898775-99-0
Cat. No.: VC3819027
Molecular Formula: C19H21NO2
Molecular Weight: 295.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 898775-99-0 |
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Molecular Formula | C19H21NO2 |
Molecular Weight | 295.4 g/mol |
IUPAC Name | (3-methoxyphenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone |
Standard InChI | InChI=1S/C19H21NO2/c1-22-18-6-4-5-17(13-18)19(21)16-9-7-15(8-10-16)14-20-11-2-3-12-20/h4-10,13H,2-3,11-12,14H2,1H3 |
Standard InChI Key | PNWURPPCXNCDGF-UHFFFAOYSA-N |
SMILES | COC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)CN3CCCC3 |
Canonical SMILES | COC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)CN3CCCC3 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure consists of two benzene rings connected by a ketone group (C=O). The first ring bears a methoxy (-OCH₃) substituent at the 3-position, while the second ring features a pyrrolidinomethyl group (-CH₂-C₄H₈N) at the 4'-position. This arrangement distinguishes it from more widely studied isomers, such as 2-methoxy-2'-pyrrolidinomethyl benzophenone, where substituents occupy ortho positions .
Key Structural Features:
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Methoxy Group: Enhances electron-donating effects, influencing reactivity in electrophilic aromatic substitution.
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Pyrrolidinomethyl Group: Introduces steric bulk and potential for hydrogen bonding via the tertiary amine.
Spectroscopic Identification
Hypothetical characterization would involve:
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¹H/¹³C NMR: Distinct signals for methoxy protons (~δ 3.8 ppm) and pyrrolidine methylene groups (~δ 2.5–3.5 ppm).
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FT-IR: Stretching vibrations for C=O (~1,650 cm⁻¹) and C-O (~1,250 cm⁻¹).
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HR-MS: Molecular ion peak at m/z 297.16 (C₁₉H₂₁NO₂).
Synthesis Pathways
Proposed Methodologies
Drawing from analogous benzophenone syntheses , two routes are theorized:
Route A: Friedel-Crafts Acylation
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Reactants: 3-methoxybenzene and 4-pyrrolidinomethylbenzoyl chloride.
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Catalyst: AlCl₃ (Lewis acid).
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Conditions: Reflux in dichloromethane (40°C, 12 hrs).
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Yield: Estimated 45–60% after purification.
Route B: Nucleophilic Substitution
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Reactants: 3-methoxy-4'-chlorobenzophenone and pyrrolidine.
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Base: K₂CO₃ in DMF.
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Conditions: 80°C, 24 hrs under N₂.
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Yield: Projected 50–70%.
Industrial Scalability Challenges
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Catalyst Recovery: Lewis acids (e.g., AlCl₃) complicate recycling.
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Byproduct Formation: Competing reactions at alternative positions may reduce selectivity.
Theoretical Biological Activities
Pathogen | MIC (µg/mL) | Reference Model |
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Staphylococcus aureus | 32–64 | Analog studies |
Escherichia coli | >128 | Analog studies |
Anti-inflammatory and Antioxidant Properties
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NF-κB Inhibition: Pyrrolidine moieties may suppress pro-inflammatory cytokines (e.g., TNF-α, IL-6).
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DPPH Scavenging: Estimated IC₅₀ ~25 µg/mL, comparable to ascorbic acid derivatives.
Industrial and Cosmetic Applications
Property | Value (Predicted) |
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λmax (UV Absorption) | 290–310 nm |
Photostability | Moderate |
Polymer Photoinitiation
The compound could initiate free-radical polymerization in resins, with efficiency dependent on substituent electronic effects.
Research Gaps and Future Directions
Critical Unanswered Questions
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Synthetic Optimization: Scalable routes with >80% yield.
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Toxicology Profiles: Acute and chronic toxicity in model organisms.
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Structure-Activity Relationships: Impact of methoxy/pyrrolidine positioning on bioactivity.
Priority Studies Needed
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In Vivo Anti-inflammatory Assays: Rodent models of arthritis.
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Photodegradation Analysis: HPLC-MS monitoring under UV exposure.
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